molecular formula C23H25ClFN3O3S B2441069 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892756-50-2

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2441069
CAS No.: 892756-50-2
M. Wt: 477.98
InChI Key: JMJFYVCZQIDXBK-UHFFFAOYSA-N
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Description

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the sulfonyl group: The 3-chlorobenzenesulfonyl group can be introduced via sulfonylation using chlorobenzenesulfonyl chloride and a base such as pyridine.

    Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents like Selectfluor.

    Piperazine substitution: The 4-propylpiperazin-1-yl group is introduced through nucleophilic substitution, where the piperazine derivative reacts with the quinoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinolone N-oxides.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperazine groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Palladium on carbon, hydrogen gas, ethanol.

    Substitution: Sodium hydride, lithium diisopropylamide, dimethylformamide.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: Due to its quinolone core, it is studied for its potential antibacterial and antiviral properties.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Chemical Biology: The compound is used in the development of chemical probes for studying biological systems.

    Pharmaceutical Industry: It is explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial DNA replication, leading to cell death. The sulfonyl and piperazine groups enhance its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic.

    Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific structural modifications, such as the 3-chlorobenzenesulfonyl and 4-propylpiperazin-1-yl groups, which may confer enhanced biological activity and specificity compared to other quinolones.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN3O3S/c1-3-7-27-8-10-28(11-9-27)21-14-20-18(13-19(21)25)23(29)22(15-26(20)2)32(30,31)17-6-4-5-16(24)12-17/h4-6,12-15H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJFYVCZQIDXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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